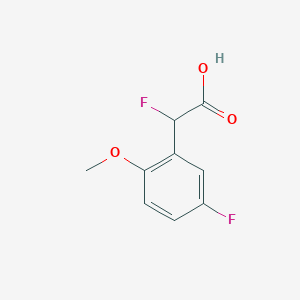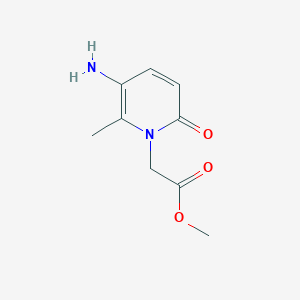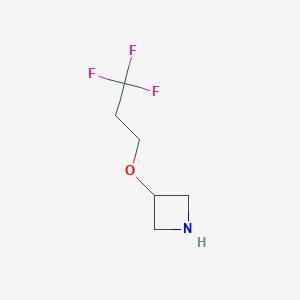
3-(3,3,3-Trifluoropropoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3,3-Trifluoropropoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound. Azetidines, in general, are known for their strained ring structure, which makes them highly reactive and valuable in various chemical reactions. The trifluoropropoxy group attached to the azetidine ring enhances its chemical properties, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoropropoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoropropoxy group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3,3,3-Trifluoropropoxy)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, lacking the trifluoropropoxy group, is less reactive and has different chemical properties.
3-(3,3,3-Trifluoropropoxy)pyrrolidine: A five-membered ring analogue with similar functional groups but different reactivity and stability.
3-(3,3,3-Trifluoropropoxy)piperidine: A six-membered ring analogue with distinct chemical behavior and applications .
Uniqueness
3-(3,3,3-Trifluoropropoxy)azetidine stands out due to its unique combination of a strained four-membered ring and a trifluoropropoxy group. This combination imparts high reactivity and specificity, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropoxy)azetidine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)1-2-11-5-3-10-4-5/h5,10H,1-4H2 |
InChI Key |
NCOKETRYXYIQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
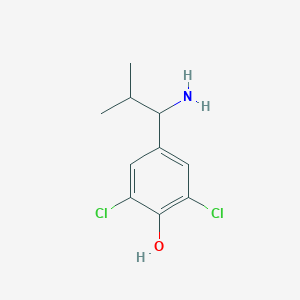
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
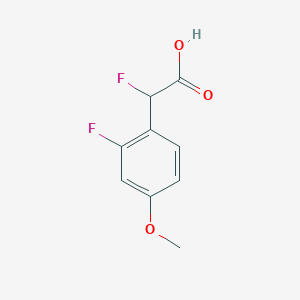
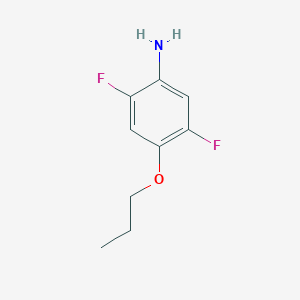
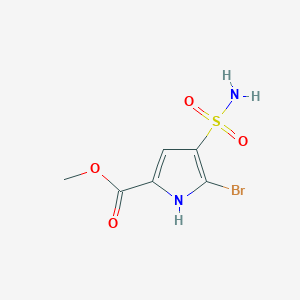

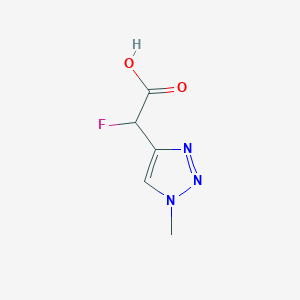
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)
